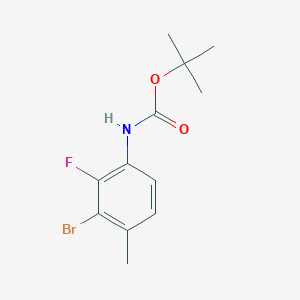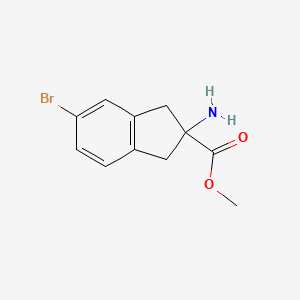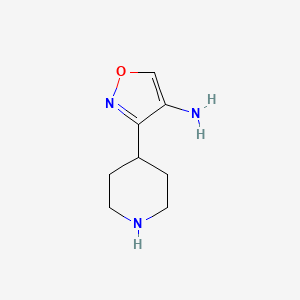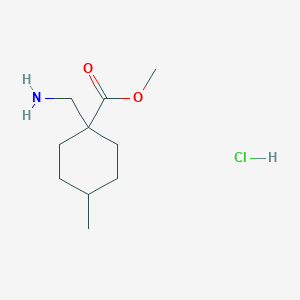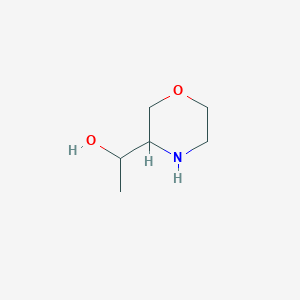
1-(Morpholin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of morpholine with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the reduction of 1-(Morpholin-3-yl)ethanone using a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent, such as methanol or ethanol, at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize high-pressure reactors and advanced catalytic systems to optimize yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(Morpholin-3-yl)ethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield morpholine and ethanol, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a metal catalyst.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 1-(Morpholin-3-yl)ethanone.
Reduction: Morpholine and ethanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
1-(Morpholin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Morpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-3-yl)ethan-1-ol: A structural isomer with similar properties but different reactivity.
1-(Morpholin-2-yl)ethan-1-ol: Another isomer with distinct chemical behavior.
Morpholine: The parent compound, which lacks the ethan-1-ol group.
Uniqueness
1-(Morpholin-3-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a morpholine ring and an ethan-1-ol group allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-morpholin-3-ylethanol |
InChI |
InChI=1S/C6H13NO2/c1-5(8)6-4-9-3-2-7-6/h5-8H,2-4H2,1H3 |
InChI Key |
MIPYXCVVRIPBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1COCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)

![tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13504314.png)

![methyl({[(2S)-oxetan-2-yl]methyl})amine](/img/structure/B13504328.png)
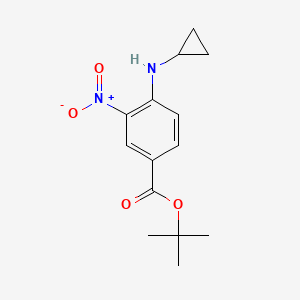
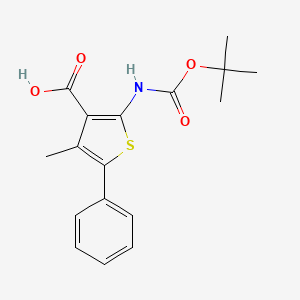
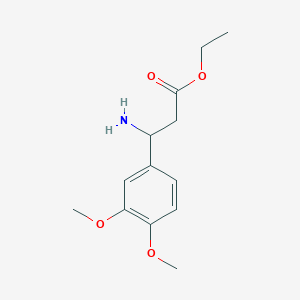
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
